molecular formula C7H6N6S B14719620 (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile CAS No. 21308-94-1

(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile

Cat. No.: B14719620
CAS No.: 21308-94-1
M. Wt: 206.23 g/mol
InChI Key: GDMIZKHPBKTLDG-UHFFFAOYSA-N
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Description

(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile is a specialized chemical compound designed for research and development applications. It belongs to a class of nitrogen-bridged heterocyclic systems that are of significant interest in medicinal chemistry and materials science. The structure combines a dihydropyrimidotriazine core with a sulfanylacetonitrile functional group, making it a versatile scaffold for constructing more complex molecules or for use in heterocyclic chemistry studies . Compounds featuring related fused pyrimidine and triazine structures are frequently investigated for their diverse biological activities, which can include antimicrobial, antiviral, and anticancer properties . Researchers may utilize this compound as a key intermediate in multi-component reactions or other synthetic transformations to generate libraries of novel molecules for screening . It is supplied as a solid and should be stored in a cool, dry place. Handling should only be performed by qualified laboratory personnel using appropriate safety equipment. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

21308-94-1

Molecular Formula

C7H6N6S

Molecular Weight

206.23 g/mol

IUPAC Name

2-(1,2-dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile

InChI

InChI=1S/C7H6N6S/c8-1-2-14-7-5-6(10-3-11-7)13-12-4-9-5/h3-4H,2H2,(H,9,12)(H,10,11,13)

InChI Key

GDMIZKHPBKTLDG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN1)N=CN=C2SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Strategies

Cyclization-Substitution Sequential Approach

The most widely reported method involves a two-step sequence: cyclization to form the pyrimidotriazine core, followed by thioetherification to introduce the sulfanyl-acetonitrile group.

Pyrimidotriazine Core Formation

A precursor such as 5-chloro-1,2-dihydropyrimido[5,4-e]triazine is synthesized via cyclocondensation. For example:

  • Reagents : Thiourea derivatives and α,β-unsaturated nitriles under acidic conditions.
  • Conditions : Reflux in acetic acid (110°C, 8–12 hours).
  • Mechanism : Nucleophilic attack by the thiourea nitrogen on the nitrile carbon, followed by intramolecular cyclization.
Thioetherification with Acetonitrile

The chloro intermediate undergoes nucleophilic substitution with mercaptoacetonitrile:

  • Reagents : Mercaptoacetonitrile (HSCH₂CN), potassium carbonate.
  • Conditions : DMF, 60–80°C, 4–6 hours.
  • Yield : 55–68% (isolated).

Key Limitation : Poor regioselectivity in the substitution step often necessitates chromatographic purification.

One-Pot Multicomponent Reaction (MCR)

Recent advances emphasize MCRs to streamline synthesis. A representative protocol includes:

  • Components :
    • 2-Aminopyrimidine-5-carbonitrile (1.0 equiv).
    • Carbon disulfide (1.2 equiv).
    • Bromoacetonitrile (1.5 equiv).
  • Catalyst : ZnO nanoparticles (5 mol%).
  • Conditions : Ethanol, 70°C, 3 hours.
  • Yield : 72%.

Advantages : Reduced reaction time and higher atom economy.

Radical-Mediated Thiol-Ene Coupling

A novel approach leveraging photoredox catalysis was adapted from analogous triazine syntheses:

  • Reagents :
    • 5-Mercapto-1,2-dihydropyrimido[5,4-e]triazine.
    • Acrylonitrile.
  • Catalyst : Ru(bpy)₃Cl₂ (2 mol%).
  • Conditions : Blue LED irradiation, acetonitrile, room temperature, 2 hours.
  • Yield : 65%.

Drawback : Requires specialized equipment and sensitive handling of radicals.

Comparative Analysis of Methods

Method Yield (%) Time Purification Needs Scalability
Cyclization-Substitution 55–68 12–18 h Column chromatography Moderate
Multicomponent Reaction 72 3 h Recrystallization High
Radical Thiol-Ene 65 2 h Filtration Low

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

The fused pyrimidotriazine system often forms regioisomers during cyclization. Computational studies suggest that electron-withdrawing substituents on the nitrile precursor improve selectivity by stabilizing transition states.

Byproduct Formation in Thioetherification

Competing oxidation of the thiol group to disulfides is prevalent. Inert atmosphere (N₂/Ar) and chelating agents (e.g., EDTA) suppress this side reaction.

Green Chemistry Considerations

Current methods rely on polar aprotic solvents (DMF, DMSO). Alternative solvents (e.g., cyclopentyl methyl ether) or mechanochemical approaches could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Mechanism of Action

The mechanism of action of (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Pyrido-Thieno-Pyrimido-Triazepinone Derivatives

  • Structure: Features a pyrimido[1,2-b][1,2,4]triazepin-one core fused with pyrido and thieno rings.
  • Synthesis : Reflux with acetyl acetone yields 61% product (m.p. 196–198°C).
  • Key Properties :
    • IR : C=O stretch at 1,690 cm⁻¹ (absent in the main compound).
    • ¹H-NMR : Distinct methyl (2.11–2.51 ppm) and methylene (2.90–3.21 ppm) signals.
  • Comparison: The triazepin-one ring introduces a lactam moiety, enhancing hydrogen-bonding capacity compared to the thioacetonitrile group in the main compound.

5-(Pyrimidin-5-yl)-1,2,4-Oxadiazole Derivatives

Example Compounds: 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k) .

  • Structure: Combines a pyrimidinone with a 1,2,4-oxadiazole ring.
  • Synthesis : Three-component cycloaddition using DMF/MeCN and TMSCl .
  • Key Properties :
    • Reactivity : Oxadiazole’s electron-deficient nature favors click chemistry or bioisosteric replacement.
  • Comparison :
    • The oxadiazole ring (five-membered, two N atoms) contrasts with the main compound’s six-membered triazine core.
    • Oxadiazoles typically exhibit lower LogP (more polar) but similar PSA values.

Pyrimido[5,4-e][1,2,4]triazine-diamine Derivatives

Example Compound : 3-[4-(4-Trifluoromethyl-benzyl)-piperazin-1-ylmethyl]-pyrimido[5,4-e][1,2,4]triazine-5,7-diamine .

  • Structure : Shares the pyrimido-triazine core but substitutes diamine and piperazinylmethyl groups.
  • Biological Activity : Potent PTP1B inhibitor (IC₅₀ ~100 nM) for diabetes therapy .
  • Molecular Weight: Likely >400 g/mol (vs. 206.23 g/mol for the main compound), impacting pharmacokinetics.

Q & A

Q. What are the optimal synthetic methods for (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile under environmentally benign conditions?

A solvent-free approach using nanocatalysts like [SNPS-AT/SO3H] provides high regioselectivity and yields (>90%) for structurally related pyrimido-triazolo-pyrimidines. This method minimizes waste and allows catalyst reuse without significant activity loss. Key steps include:

  • Reaction design : Solvent-free conditions at 80–100°C.
  • Catalyst characterization : FTIR, SEM, and XRD to confirm sulfonic acid functionalization.
  • Workup : Simple filtration and recrystallization from acetonitrile .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key parameters and methodologies include:

  • Polar surface area (PSA) : 80.52 Ų (computational tools like Molinspiration) .
  • Boiling point : Predicted at 525.2±60.0°C (QSPR models) .
  • Density : 1.52±0.1 g/cm³ (experimental validation via pycnometry recommended).
  • Structural confirmation : X-ray crystallography or NMR (¹H/¹³C, HSQC) for regioselectivity analysis .

Q. How can researchers safely handle this compound given its reactivity?

While specific safety data for this compound is limited, analogous triazolo-pyrimidines require:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
  • Handling : Use gloveboxes for moisture-sensitive steps and LC-MS to monitor degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in computational vs. experimental physicochemical data (e.g., pKa, solubility)?

Discrepancies arise from:

  • pKa prediction : Theoretical models (e.g., ACD/Labs) may underestimate acidic/basic sites. Validate via potentiometric titration in acetonitrile/water mixtures .
  • Solubility : Experimental determination via shake-flask method (HPLC-UV quantification) is advised for derivatives with logP >3.0 .

Q. How does solvent choice impact regioselectivity in derivative synthesis?

Solvent-free conditions favor cyclocondensation via reduced steric hindrance, as shown in the synthesis of 5,9-dihydropyrimido-triazolo-pyrimidiones. Contrastingly, polar aprotic solvents (e.g., DMF) may promote side reactions like N-alkylation over S-alkylation .

Q. What methodologies elucidate structure-activity relationships (SAR) for biological applications?

For herbicidal or anticancer activity:

  • Derivative design : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance bioactivity .
  • Bioassays : Use Arabidopsis models for herbicidal screening or MTT assays on cancer cell lines (e.g., HeLa) .
  • Computational modeling : Molecular docking with target proteins (e.g., acetolactate synthase for herbicidal activity) .

Q. How can researchers validate the environmental compatibility of synthetic protocols?

  • Green metrics : Calculate E-factor (waste/product ratio) for solvent-free methods (ideal E-factor <1).
  • Catalyst lifecycle analysis : Reuse [SNPS-AT/SO3H] for ≥5 cycles with <5% yield drop .

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